

# Doramapimod Hydrochloride vs. Placebo: A Comparative Analysis of Clinical Trial Outcomes

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## Compound of Interest

Compound Name: *Doramapimod hydrochloride*

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**Doramapimod hydrochloride** (also known as BIRB 796) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses.<sup>[1][2]</sup> This guide provides a comparative overview of the available clinical trial results for **Doramapimod hydrochloride** versus placebo, with a focus on its therapeutic potential in inflammatory conditions.

## Data Presentation

A comprehensive summary of quantitative data from head-to-head clinical trials of **Doramapimod hydrochloride** against a placebo is limited due to the availability of full-text publications. However, a key Phase II, randomized, double-blind, placebo-controlled trial in patients with moderate to severe Crohn's disease provides the most substantive data to date.

### Summary of Findings: Doramapimod in Moderate to Severe Crohn's Disease

While specific quantitative data from the full publication remains inaccessible, the study's abstract reports the following key outcomes:

- **Primary Endpoint (Clinical Remission):** **Doramapimod hydrochloride** did not demonstrate clinical efficacy in achieving the primary endpoint of clinical remission when compared to placebo.

- **Secondary Endpoints:** No significant clinical response was observed for other secondary endpoints, including the Inflammatory Bowel Disease Questionnaire (IBDQ) and the Crohn's Disease Endoscopic Index of Severity (CDEIS).
- **Biomarker Analysis:** A transient, dose-dependent decrease in C-reactive protein (CRP) levels was noted after one week of treatment with Doramapimod, which returned to baseline levels over time.[1]
- **Safety:** The incidence of adverse events was generally comparable between the Doramapimod and placebo groups. A mild increase in transaminase levels was observed more frequently in the Doramapimod treatment arms.[1]

### Completed Phase II Trial in Psoriasis

A Phase II clinical trial (NCT02209753) investigating the efficacy and safety of Doramapimod (BIRB 796 BS) versus placebo in patients with moderate to severe plaque-type psoriasis has been completed.[3] However, the results of this trial have not been widely published, precluding a detailed quantitative comparison in this guide.

## Experimental Protocols

### Phase II Trial of Doramapimod in Moderate to Severe Crohn's Disease

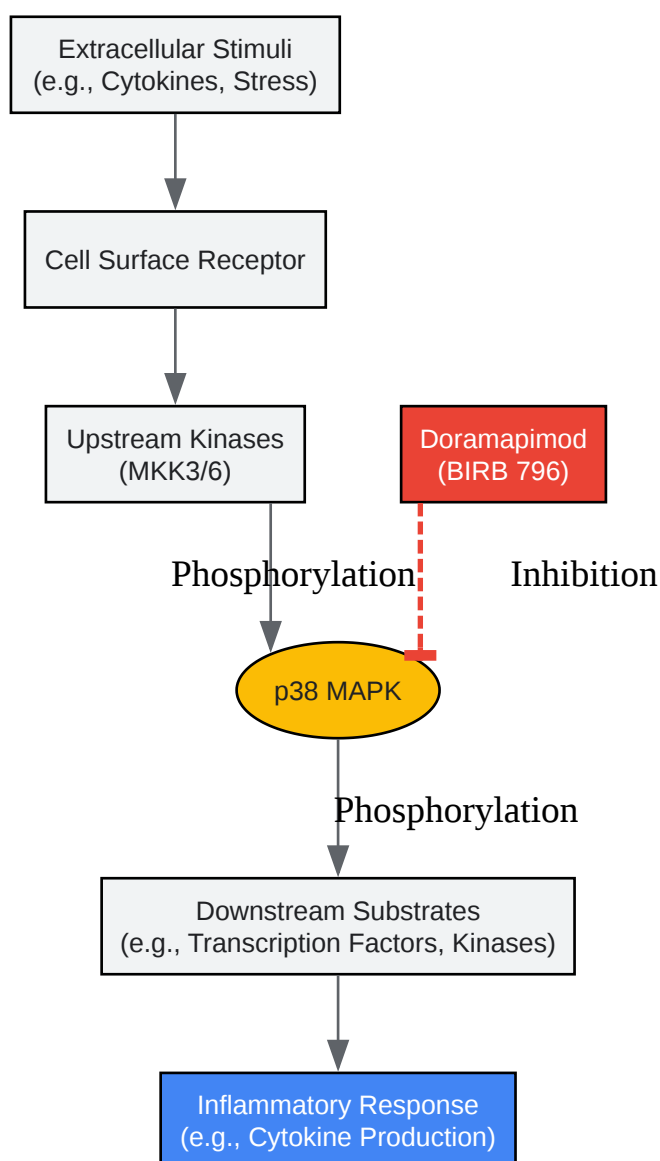
The following is a description of the methodology employed in the multicenter, multinational, randomized, double-blind, placebo-controlled trial of Doramapimod in patients with Crohn's disease:[1]

- **Study Population:** 284 patients with moderate to severe Crohn's disease.
- **Intervention:** Patients were randomized to receive one of four doses of **Doramapimod hydrochloride** (10 mg, 20 mg, 30 mg, or 60 mg) or a placebo.
- **Administration:** The investigational product was administered orally twice daily.
- **Duration:** The treatment duration was 8 weeks.
- **Endpoints:**

- Primary Endpoint: Clinical remission.
- Secondary Endpoints: Clinical response, C-reactive protein levels, and quality of life as measured by the Inflammatory Bowel Disease Questionnaire (IBDQ).
- Sub-study Endpoints: The Crohn's Disease Endoscopic Index of Severity (CDEIS) and histologic evaluation of biopsy specimens were assessed in a subset of patients.

## Mandatory Visualization

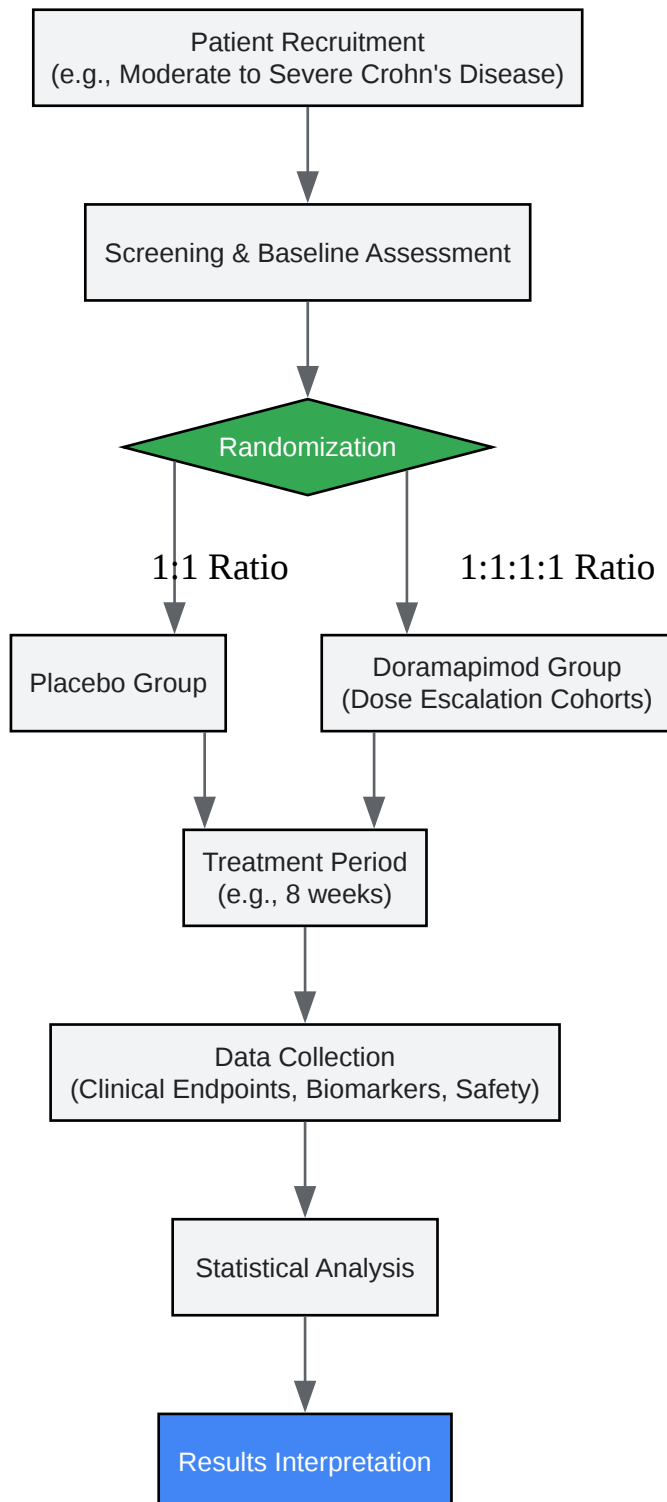
### Signaling Pathway of Doramapimod



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Caption: Signaling pathway of Doramapimod (BIRB 796) as a p38 MAPK inhibitor.

## Experimental Workflow: Randomized Controlled Trial



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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.

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## References

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